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Compound of Interest

Compound Name: 2-Undecyloxirane

Cat. No.: B7910362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Undecyloxirane and

its functional analogues. We will explore its potential role as a substrate for soluble epoxide

hydrolase (sEH) and discuss the antimicrobial properties of structurally related long-chain

epoxides. This document aims to be a valuable resource for researchers in pharmacology and

drug discovery by presenting quantitative data, detailed experimental protocols, and visual

representations of relevant biological pathways.

Introduction to 2-Undecyloxirane and its Biological
Significance
2-Undecyloxirane, a long-chain aliphatic epoxide, is a molecule of interest due to its structural

similarity to endogenous lipid epoxides that play crucial roles in cellular signaling. The

biological activity of such epoxides is often dictated by their interaction with enzymes,

particularly soluble epoxide hydrolase (sEH).

Interaction with Soluble Epoxide Hydrolase (sEH): A
Key Signaling Pathway
Long-chain epoxides, including potentially 2-Undecyloxirane, are known substrates for soluble

epoxide hydrolase (sEH). This enzyme converts epoxides to their corresponding diols. This

conversion is a critical step in a signaling pathway that regulates inflammation, blood pressure,
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and pain. While epoxy fatty acids (EpFAs) often exhibit anti-inflammatory properties, their

corresponding diols, produced by sEH, can be pro-inflammatory. Therefore, the biological effect

of an epoxide like 2-Undecyloxirane is intrinsically linked to its metabolism by sEH.

In contrast, inhibitors of sEH are being actively investigated as therapeutic agents for a range

of inflammatory conditions. By preventing the breakdown of anti-inflammatory EpFAs, these

inhibitors can potentiate their beneficial effects.

Below is a diagram illustrating the soluble epoxide hydrolase signaling pathway.
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Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Comparative Analysis of Biological Activity
Direct biological activity data for 2-Undecyloxirane is limited in publicly available literature.

Therefore, this guide presents a comparison with functionally and structurally related

compounds.

Soluble Epoxide Hydrolase (sEH) Interaction
While specific IC50 values for 2-Undecyloxirane as an sEH inhibitor are not readily available,

its structure suggests it is likely a substrate for the enzyme. In contrast, various urea and

amide-based compounds have been identified as potent sEH inhibitors.
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Compound Class
Role in sEH
Pathway

Potency (IC50)
Therapeutic
Implication

2-Alkyloxiranes (e.g.,

2-Undecyloxirane)
Likely Substrate

Not Applicable (as

inhibitor)

Potential pro-

inflammatory effects

upon conversion to

diol

Urea-based Inhibitors Inhibitor Low nM to µM range

Anti-inflammatory,

analgesic, and

antihypertensive

effects

Amide-based

Inhibitors
Inhibitor Low nM to µM range

Anti-inflammatory,

analgesic, and

antihypertensive

effects

Antimicrobial Activity
Long-chain epoxides and related ketones have demonstrated antimicrobial properties. The

following table summarizes the minimum inhibitory concentrations (MIC) of a homologous

series of 3,4-epoxy-2-alkanones, which are structurally analogous to 2-Undecyloxirane,

against various microorganisms.[1]
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Compound Chain Length

MIC (µg/mL)
vs. T.
mentagrophyt
es

MIC (µg/mL)
vs. P. acnes

MIC (µg/mL)
vs. P. ovale

3,4-Epoxy-2-

undecanone
C11 >100 100 >100

3,4-Epoxy-2-

dodecanone
C12 25 100 >100

3,4-Epoxy-2-

tridecanone
C13 25 100 >100

3,4-Epoxy-2-

tetradecanone
C14 50 100 >100

3,4-Epoxy-2-

pentadecanone
C15 100 100 >100

3,4-Epoxy-2-

hexadecanone
C16 >100 >100 >100

3,4-Epoxy-2-

heptadecanone
C17 >100 >100 100

Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound

against sEH.

Start

Prepare Reagents:
- sEH enzyme solution

- Test compound dilutions
- Fluorescent substrate

Incubate enzyme with
test compound or vehicle

Add fluorescent substrate
to initiate reaction

Measure fluorescence intensity
over time (kinetic read)

Calculate percent inhibition
and IC50 value End
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Workflow for sEH Inhibition Assay
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Materials:

Recombinant human sEH enzyme

sEH assay buffer

Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-

yl)-methyl ester)

Test compound (e.g., 2-Undecyloxirane analogue)

Positive control inhibitor (e.g., a known urea-based inhibitor)

96-well microplate

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.

Add the sEH enzyme to the wells of the microplate.

Add the test compound dilutions or vehicle control to the respective wells.

Incubate the plate at room temperature for a specified time to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and

emission wavelengths in a kinetic mode.

The rate of the reaction is determined from the linear portion of the fluorescence versus time

curve.

Calculate the percent inhibition for each concentration of the test compound relative to the

vehicle control.
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Determine the IC50 value by plotting the percent inhibition against the logarithm of the test

compound concentration and fitting the data to a suitable dose-response curve.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory

Concentration (MIC) of a compound.

Materials:

Test compound (e.g., 2-Undecyloxirane or analogue)

Bacterial or fungal strains

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)

Sterile 96-well microplates

Spectrophotometer or microplate reader

Procedure:

Prepare a standardized inoculum of the microorganism in the growth medium.

Prepare serial twofold dilutions of the test compound in the growth medium in the wells of a

96-well microplate.

Inoculate each well with the standardized microbial suspension.

Include a positive control (microorganism with no compound) and a negative control

(medium with no microorganism).

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

After incubation, determine the MIC by visually inspecting for the lowest concentration of the

test compound that completely inhibits microbial growth. This can be confirmed by

measuring the optical density at 600 nm.
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Conclusion
While direct experimental data on the biological activity of 2-Undecyloxirane is not extensively

documented, its structural characteristics suggest two primary areas of interest for researchers.

Firstly, its likely role as a substrate for soluble epoxide hydrolase positions it within a critical

inflammatory pathway, warranting further investigation into its metabolic fate and the biological

activity of its corresponding diol. Secondly, the demonstrated antimicrobial activity of

structurally similar long-chain epoxides suggests that 2-Undecyloxirane and its analogues

may hold potential as novel antimicrobial agents. The experimental protocols provided herein

offer a framework for the systematic evaluation of these potential biological activities. Further

research, including quantitative in vitro and in vivo studies, is necessary to fully elucidate the

pharmacological profile of 2-Undecyloxirane and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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